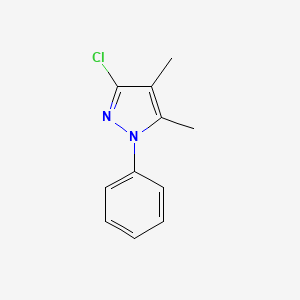
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including antiviral, anticancer, and antibacterial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a carbonyl compound, the reaction proceeds through intermediate stages involving condensation and cyclization .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as mechanochemical synthesis, which involves grinding reactants together without solvents, have been explored. This method not only reduces the use of hazardous solvents but also enhances reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which have been studied for their enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in cells. This inhibition disrupts the replication of viral and cancer cells, leading to their death . Additionally, the compound’s structure allows it to interact with various receptors and enzymes, modulating their activity and exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemetrexed: A structurally similar compound used in cancer treatment.
Methotrexate: Another antifolate drug with a similar mechanism of action but different chemical structure.
Uniqueness
2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxamide stands out due to its unique combination of biological activities, including antiviral, anticancer, and antibacterial properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthesizing new derivatives with enhanced activities .
Propriétés
Numéro CAS |
5444-99-5 |
|---|---|
Formule moléculaire |
C9H12N4O2 |
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxamide |
InChI |
InChI=1S/C9H12N4O2/c10-7(14)4-1-2-6-5(3-4)8(15)13-9(11)12-6/h4H,1-3H2,(H2,10,14)(H3,11,12,13,15) |
Clé InChI |
OKOYNRQNJDSYAI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1C(=O)N)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


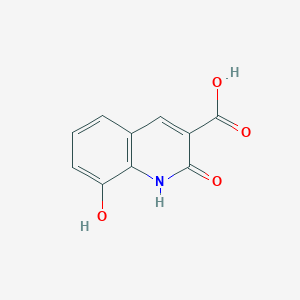
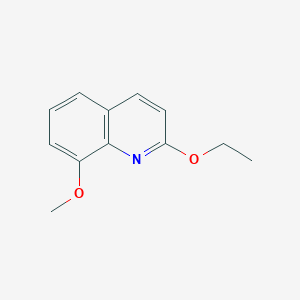
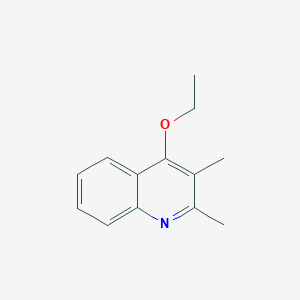
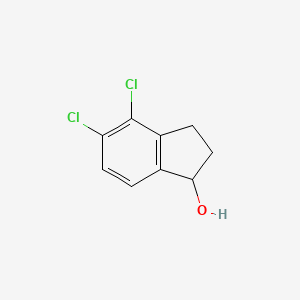

![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)



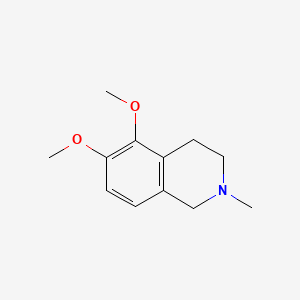
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
